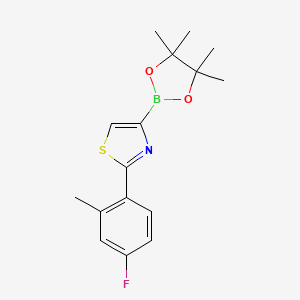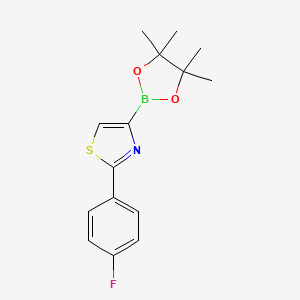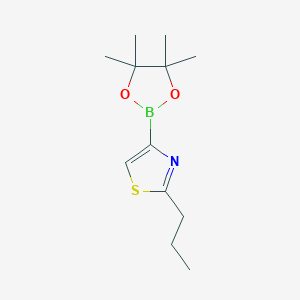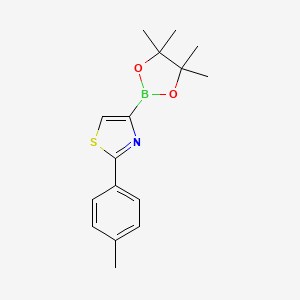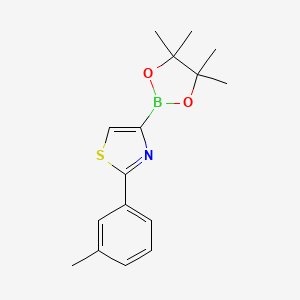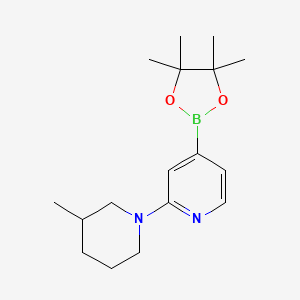
2-(Isopropyl)thiazole-4-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isopropyl)thiazole-4-boronic acid pinacol ester (hereafter referred to as IPTBAPE) is a novel boronic acid ester that has been found to have a variety of potential applications in scientific research. IPTBAPE is a synthetic compound that is formed by the reaction of 2-(isopropyl)thiazole and boronic acid pinacol ester. It is a white to off-white crystalline solid that is soluble in organic solvents such as ethanol and methanol.
Scientific Research Applications
IPTBAPE has been found to have a variety of potential applications in scientific research. It has been used as a catalyst for the synthesis of a variety of compounds, including benzimidazoles, thiazoles, and amides. It has also been used as a ligand for the synthesis of coordination complexes. Furthermore, it has been used as a substrate for the synthesis of peptides and proteins.
Mechanism of Action
The mechanism of action of IPTBAPE is not yet fully understood. However, it is believed that the boronic acid ester groups of IPTBAPE form a complex with the target molecule, allowing it to bind to the target molecule and catalyze the desired reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of IPTBAPE are not yet fully understood. However, it is believed that IPTBAPE has the potential to act as an inhibitor of certain enzymes, and as an activator of certain receptors.
Advantages and Limitations for Lab Experiments
The advantages of using IPTBAPE in laboratory experiments include its low cost, ease of synthesis, and its ability to form complexes with a variety of compounds. The main limitation of using IPTBAPE in laboratory experiments is that it is not yet fully understood, and its effects on biochemical and physiological processes are not yet fully known.
Future Directions
1. Further research is needed to better understand the mechanism of action of IPTBAPE.
2. Studies should be conducted to investigate the potential biochemical and physiological effects of IPTBAPE.
3. Research should be conducted to determine the optimal conditions for the synthesis of IPTBAPE.
4. Research should be conducted to identify new applications for IPTBAPE.
5. Studies should be conducted to investigate the potential of IPTBAPE as an inhibitor or activator of certain enzymes and receptors.
6. Research should be conducted to investigate the potential of IPTBAPE as an inhibitor or activator of certain diseases.
7. Studies should be conducted to investigate the potential of IPTBAPE as a therapeutic agent.
8. Research should be conducted to investigate the potential of IPTBAPE as an imaging agent.
9. Studies should be conducted to investigate the potential of IPTBAPE as a diagnostic agent.
10. Research should be conducted to investigate the potential of IPTBAPE as a drug delivery agent.
Synthesis Methods
The synthesis of IPTBAPE involves the reaction of 2-(isopropyl)thiazole and boronic acid pinacol ester. The reaction is carried out in a solvent such as methanol at a temperature of 80°C. The reaction is catalyzed by an acid such as p-toluenesulfonic acid. The reaction is complete after 2-3 hours, and the product is isolated by filtration and recrystallization.
properties
IUPAC Name |
2-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BNO2S/c1-8(2)10-14-9(7-17-10)13-15-11(3,4)12(5,6)16-13/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMIKKRUGPNYON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

